![molecular formula C15H22BBrN2O2 B1531056 2-Bromo-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1150271-64-9](/img/structure/B1531056.png)
2-Bromo-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-Bromo-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C15H22BBrN2O2 and its molecular weight is 353.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Reagents and Catalysts
Boronic acids and their esters are widely used as reagents and catalysts in organic synthesis. They are particularly indispensable in Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials .
Chemical Biology Probes and Sensors
In chemical biology, boronic acids serve as probes and sensors due to their ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is utilized in sensing applications for detecting sugars, such as glucose, which is vital for diabetes management .
Therapeutic Drugs
Some boronic acid derivatives have found applications as therapeutic drugs. Notably, bortezomib (Velcade) and ixazomib (Ninlaro) are two cancer therapies that incorporate boronic acid or its esters into their molecular structure .
Polymer Production
Boronic esters are used in the production of polymers. They can be incorporated into polymer chains to impart specific properties or functionalities, such as self-healing or responsiveness to environmental stimuli .
Detergent Manufacturing
Boronates, which include boronic esters, are utilized in the manufacturing of detergents. They can enhance cleaning efficiency or provide other beneficial properties to the detergent formulation .
Pesticide Development
Boronic esters are also involved in the development of pesticides. Their unique chemical properties can be exploited to create effective pest control agents that target specific pests without harming non-target species .
Molecular Recognition
Due to the abundance of biological molecules with polyhydroxy motifs, boronic acids form five-membered boronate esters with diols. This property is harnessed in the synthesis of small chemical receptors for molecular recognition applications .
Environmental Monitoring
The sensing capabilities of boronic acids can be extended to environmental monitoring. They can be used to detect pollutants or changes in environmental conditions, contributing to efforts in environmental protection and sustainability .
Mechanism of Action
It’s worth noting that this compound is a type of boronic ester . Boronic esters are often used in Suzuki–Miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
The kinetics of boronic esters is dependent on the substituents in the aromatic ring, and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
properties
IUPAC Name |
2-bromo-6-pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BBrN2O2/c1-14(2)15(3,4)21-16(20-14)11-9-12(17)18-13(10-11)19-7-5-6-8-19/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIDMYZEZFDSQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BBrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674971 | |
Record name | 2-Bromo-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1150271-64-9 | |
Record name | Pyridine, 2-bromo-6-(1-pyrrolidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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